Cas no 2289-03-4 (1-oxo-1H-isochromene-3-carboxylic acid)

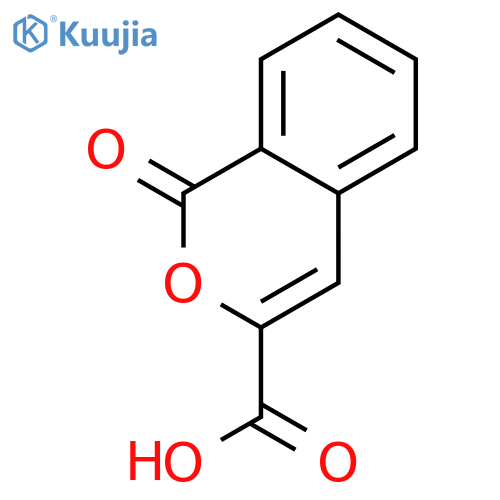

2289-03-4 structure

商品名:1-oxo-1H-isochromene-3-carboxylic acid

1-oxo-1H-isochromene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-oxo-1H-isochromene-3-carboxylic acid

- 3-carboxy-1H-2-benzopyran-1-one;3-carboxyisocoumarin;1-oxo-1H-2-bezopyran-3-carboxylic acid;1-oxo-1H-isochromene-3-carboxylic acid;isocoumarin-3-carboxylic acid;1-Oxo-1H-isochromen-3-carbonsaeure;

- MFCD03819933

- 2289-03-4

- AC5673

- CAA28903

- 1-oxo-1H-isochromene-3-carboxylicacid

- 1-oxoisochromene-3-carboxylic acid

- EN300-174341

- CRPAMTZHVXHTKH-UHFFFAOYSA-N

- Z1198163323

- NSC-403262

- AKOS002320444

- NSC403262

- SY045104

- DTXSID90323174

- SCHEMBL175987

- F2121-0017

- Isocoumarin -3- carboxylic acid

- A925490

- Isocoumarin-3-carboxylic acid

- CHEBI:192116

-

- MDL: MFCD03819933

- インチ: InChI=1S/C10H6O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)

- InChIKey: CRPAMTZHVXHTKH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=C(OC2=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 190.02700

- どういたいしつりょう: 190.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- 密度みつど: 1.493

- ふってん: 358.8°C at 760 mmHg

- フラッシュポイント: 149.1°C

- 屈折率: 1.639

- PSA: 67.51000

- LogP: 1.49120

1-oxo-1H-isochromene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174341-5.0g |

1-oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95.0% | 5.0g |

$2484.0 | 2025-02-20 | |

| TRC | O157951-1g |

1-oxo-1h-isochromene-3-carboxylic acid |

2289-03-4 | 1g |

$ 705.00 | 2022-06-03 | ||

| Enamine | EN300-174341-2.5g |

1-oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95.0% | 2.5g |

$1257.0 | 2025-02-20 | |

| Enamine | EN300-174341-0.05g |

1-oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95.0% | 0.05g |

$140.0 | 2025-02-20 | |

| Chemenu | CM292520-1g |

1-Oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 97% | 1g |

$532 | 2024-07-28 | |

| A2B Chem LLC | AW09294-5g |

1-Oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95% | 5g |

$2650.00 | 2024-04-20 | |

| 1PlusChem | 1P01BDBI-50mg |

1-Oxo-1H-2-benzopyran-3-carboxylic acid |

2289-03-4 | 95% | 50mg |

$191.00 | 2025-03-19 | |

| A2B Chem LLC | AW09294-2.5g |

1-Oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95% | 2.5g |

$1359.00 | 2024-04-20 | |

| 1PlusChem | 1P01BDBI-500mg |

1-Oxo-1H-2-benzopyran-3-carboxylic acid |

2289-03-4 | >95% | 500mg |

$482.00 | 2025-03-19 | |

| A2B Chem LLC | AW09294-50mg |

1-Oxo-1H-isochromene-3-carboxylic acid |

2289-03-4 | 95% | 50mg |

$183.00 | 2024-04-20 |

1-oxo-1H-isochromene-3-carboxylic acid 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

3. Water

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

2289-03-4 (1-oxo-1H-isochromene-3-carboxylic acid) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 4964-69-6(5-Chloroquinaldine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2289-03-4)1-oxo-1H-isochromene-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):400.0